

# Ageladine A: A Fluorescent Probe for Monitoring Lysosomal pH

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## Compound of Interest

Compound Name: Ageladine A

Cat. No.: B3039178

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ageladine A** is a marine alkaloid originally isolated from the sponge *Agelas nakamurai*.<sup>[1][2]</sup> This brominated pyrrole-imidazole compound exhibits intrinsic pH-dependent fluorescence, making it a valuable tool for biological research.<sup>[1][3]</sup> Its ability to permeate cell membranes and accumulate in acidic organelles allows for the real-time monitoring of intracellular pH, particularly within lysosomes.<sup>[4][5]</sup> Lysosomes are critical cellular organelles responsible for degradation and recycling processes, and their internal pH is tightly regulated to maintain an acidic environment (pH 4.5-5.0) essential for the function of their hydrolytic enzymes.<sup>[3][6]</sup> Dysregulation of lysosomal pH is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.<sup>[7]</sup> **Ageladine A** serves as a powerful probe to investigate these processes.<sup>[8]</sup>

## Physicochemical and Fluorescence Properties

**Ageladine A**'s fluorescence emission is highly sensitive to changes in pH. Its fluorescence intensity is greatest in acidic environments (pH 3-4) and decreases significantly in neutral to alkaline conditions (pH 9).<sup>[1]</sup> The most substantial changes in fluorescence occur within the physiological pH range of 6 to 7, making it particularly useful for detecting deviations from normal cytosolic and organellar pH.<sup>[1]</sup> The probe can be excited with UV light, with a maximum excitation wavelength at 370 nm, and its emission is typically observed in the blue-green range,

peaking around 415 nm.[4][9] For more quantitative measurements that are less dependent on probe concentration, ratiometric imaging can be performed using excitation wavelengths of 340 nm and 380 nm.[4]

Table 1: Quantitative Data for **Ageladine A**

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> Br <sub>2</sub> N <sub>5</sub>	[10]
Molecular Weight	357.00 g/mol	[10]
Excitation Maximum	~370 nm	[4][9]
Emission Maximum	~415 nm	[9][11]
Optimal pH Range for Fluorescence	3.0 - 4.0	[1]
pKa (half-maximal pH)	~6.26	[11]
Toxicity	Negligible acute toxicity at 10 µM in neuronal cells.	[5]
IC <sub>50</sub> (MMP-2 Inhibition)	1.7 - 2.0 µg/mL	[1][11]
IC <sub>50</sub> (MMP-9 Inhibition)	0.79 µg/mL	
IC <sub>50</sub> (MDA-MB-231 cell line)	10.677 µg/mL (for a fraction containing Ageladine A)	[9]
IC <sub>50</sub> (MCF-7 cell line)	15.154 µg/mL (for a fraction containing Ageladine A)	[9]

Note: Quantitative data on fluorescence quantum yield and photostability for **Ageladine A** are not readily available in the reviewed literature.

## Experimental Protocols

### Protocol 1: In Vitro Measurement of Lysosomal pH in Cultured Mammalian Cells

This protocol describes the use of **Ageladine A** for the qualitative and semi-quantitative analysis of lysosomal pH in cultured mammalian cells using fluorescence microscopy.

Materials:

- **Ageladine A**
- Dimethyl sulfoxide (DMSO), sterile
- Mammalian cell line (e.g., HeLa, MCF-7, or primary neurons)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Nigericin
- Monensin
- pH calibration buffers (ranging from pH 4.0 to 7.5)
- Fluorescence microscope with DAPI/UV filter set (Excitation: ~370 nm, Emission: ~415 nm) or filters for ratiometric imaging (Excitation: 340 nm and 380 nm).

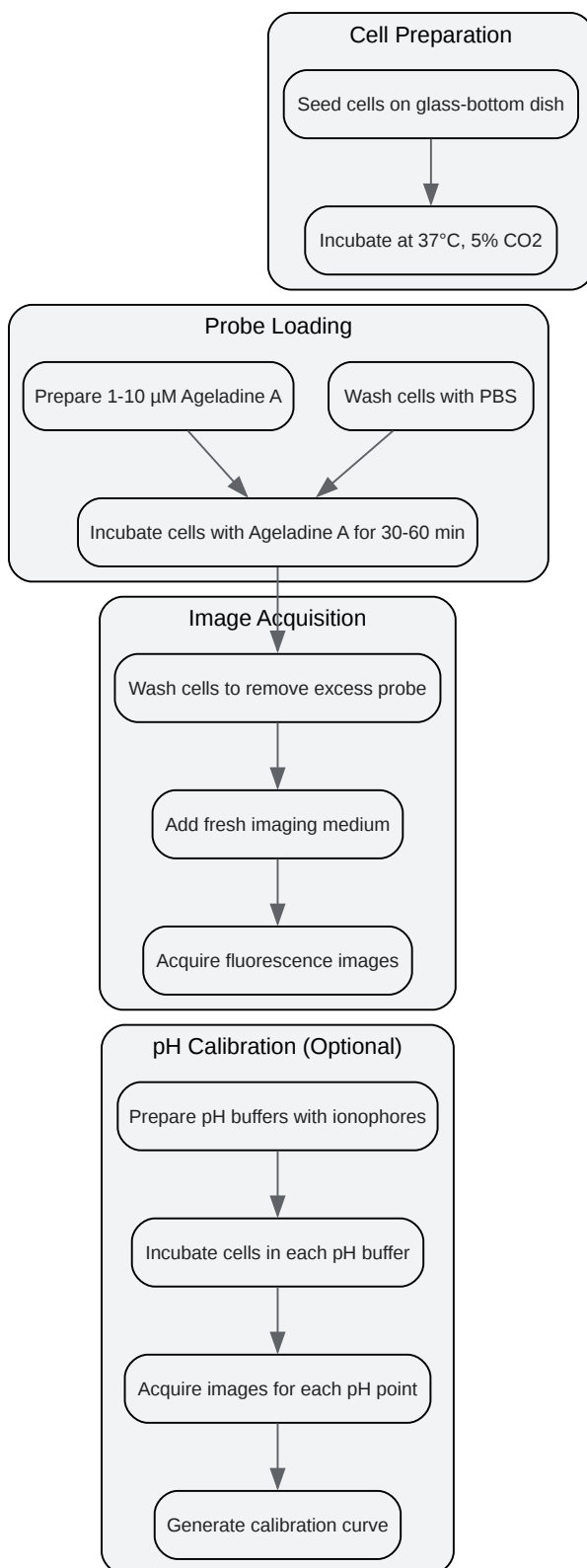
Procedure:

- Cell Preparation:
  - Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
  - Incubate cells in complete culture medium at 37°C in a 5% CO<sub>2</sub> incubator.
- Probe Loading:
  - Prepare a 1 mM stock solution of **Ageladine A** in sterile DMSO.

- Dilute the **Ageladine A** stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10  $\mu$ M.
- Remove the culture medium from the cells and wash once with warm PBS.
- Add the **Ageladine A**-containing imaging medium to the cells and incubate for 30-60 minutes at 37°C.
- Image Acquisition:
  - After incubation, wash the cells twice with warm live-cell imaging medium to remove excess probe.
  - Add fresh live-cell imaging medium to the cells.
  - Place the dish on the stage of a fluorescence microscope.
  - Acquire images using a suitable filter set. Acidic compartments, such as lysosomes, will appear as bright fluorescent puncta.
- In Situ pH Calibration (for quantitative analysis):
  - To correlate fluorescence intensity with pH, a calibration curve must be generated.
  - Prepare a series of pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).
  - To each buffer, add ionophores such as 10  $\mu$ M nigericin and 10  $\mu$ M monensin to equilibrate the intracellular and extracellular pH.
  - After loading the cells with **Ageladine A** as described above, replace the imaging medium with the pH calibration buffers containing ionophores.
  - Incubate for 5-10 minutes to allow for pH equilibration.
  - Acquire fluorescence images for each pH point.
  - Measure the mean fluorescence intensity of the lysosomes at each pH and plot the intensity (or the ratio of intensities for ratiometric imaging) against the pH to generate a

calibration curve.

## Visualizing Experimental Workflow



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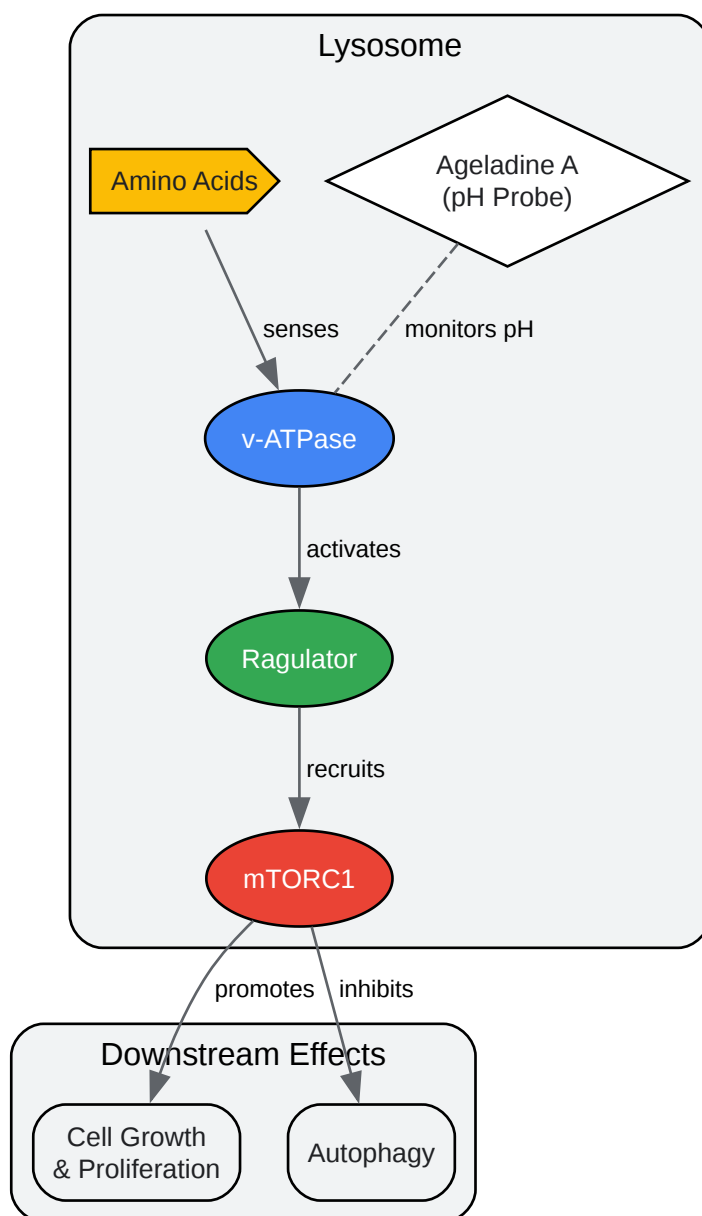
Caption: Experimental workflow for lysosomal pH measurement using **Ageladine A**.

## Application in Cellular Signaling

Lysosomal pH is not only crucial for catabolic activity but also for nutrient sensing and signaling pathways that regulate cell growth and metabolism.[6] A key signaling complex, mTORC1 (mammalian target of rapamycin complex 1), is activated on the lysosomal surface in response to amino acid availability. The activity of the v-ATPase, which pumps protons into the lysosome to maintain its acidity, is also involved in the amino acid-sensing mechanism that leads to mTORC1 activation.[5] Therefore, changes in lysosomal pH can impact mTORC1 signaling.

**Ageladine A** can be employed to monitor the lysosomal pH state during studies of mTORC1 activity and its downstream effects, such as autophagy.

## Visualizing the Role of Lysosomal pH in mTORC1 Signaling



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Caption: Role of lysosomal pH in mTORC1 signaling, monitored by **Ageladine A**.

## Summary and Conclusion

**Ageladine A** is a versatile and valuable fluorescent probe for the study of lysosomal pH in living cells and organisms. Its membrane permeability, low toxicity at working concentrations, and pH-sensitive fluorescence make it a powerful tool for researchers in cell biology, neuroscience, and drug development. The protocols and information provided herein offer a

foundation for the application of **Ageladine A** to investigate the critical role of lysosomal pH in cellular homeostasis and disease.

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